脱氧洛加宁甲酯

描述

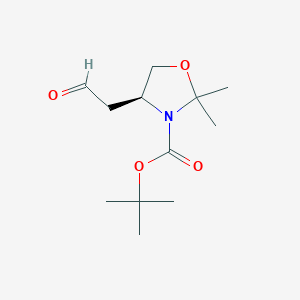

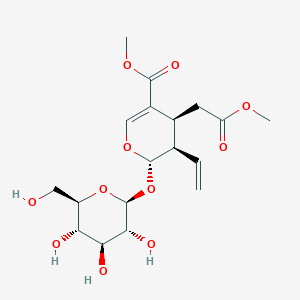

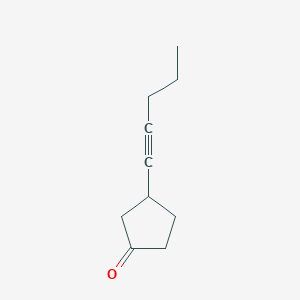

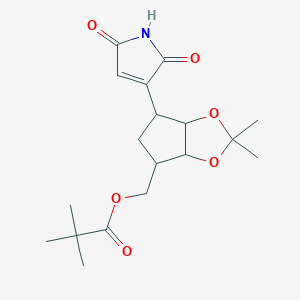

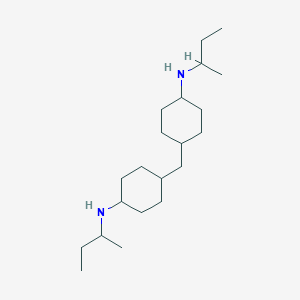

Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

Secoxyloganin methyl ester is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .Physical And Chemical Properties Analysis

Secoxyloganin methyl ester has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .科学研究应用

Pharmacology

Secoxyloganin methyl ester: has been identified as a compound with significant pharmacological potential. It exhibits antioxidant and anti-allergic properties, which are beneficial in treating various human diseases such as cancer, skin diseases, cardiovascular diseases, and neurological disorders .

Biochemistry

In biochemistry, Secoxyloganin methyl ester is recognized as a secoiridoid glycoside . It plays a role in the biosynthesis of other bioactive compounds and is involved in plant defense mechanisms. Its antioxidant properties are also of interest in biochemical studies related to oxidative stress .

Medicine

Medicinally, Secoxyloganin methyl ester is found in several plant species used in traditional medicine. It’s being studied for its therapeutic effects and potential inclusion in pharmaceutical formulations, especially due to its anti-inflammatory and antibacterial activities .

Agriculture

Agriculturally, Secoxyloganin methyl ester is of interest for its presence in plants like Osmanthus fragrans and Lonicera japonica , which have ornamental and medicinal value. Understanding its role can help in the cultivation of these plants for maximum yield of the desired metabolites .

Biotechnology

In the field of biotechnology, Secoxyloganin methyl ester is crucial for the study of metabolic pathways in non-model plants. It’s also important for genetic engineering efforts aimed at enhancing the production of valuable secondary metabolites in plants .

Environmental Science

From an environmental science perspective, Secoxyloganin methyl ester is part of the study of plant metabolites and their roles in ecosystems. Its antioxidant properties may have implications for plant resilience against environmental stressors .

Industrial Applications

Industrially, Secoxyloganin methyl ester is used as a reference substance in quality control and research. It’s also a candidate for the development of natural product-based industrial applications due to its bioactive properties .

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-VPNMNMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoxyloganin methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)